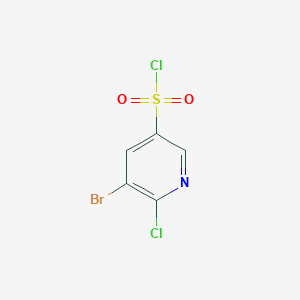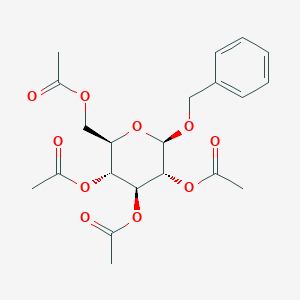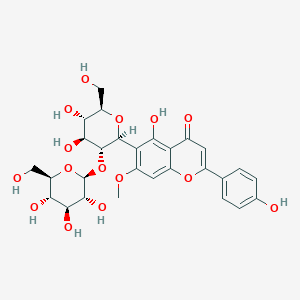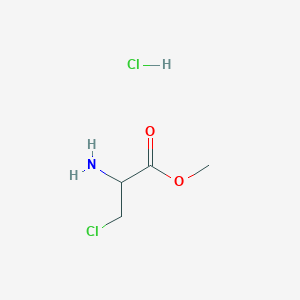
5-Bromo-6-chloropyridine-3-sulfonyl chloride
Descripción general
Descripción
El hexasulfato de sacarosa (sal potásica) es un disacárido polisulfatado derivado de la sacarosa. Se utiliza comúnmente como estándar de referencia para el sucralfato, un protector gastrointestinal que incluye octasulfato de sacarosa. El sucralfato protege las células epiteliales gástricas contra el daño inducido por el ácido y la pepsina .
Aplicaciones Científicas De Investigación
El hexasulfato de sacarosa (sal potásica) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sustrato modelo en el estudio de las enzimas sulfatasas, que participan en el metabolismo de los azúcares que contienen azufre.
Biología: El compuesto se utiliza para estudiar las interacciones entre los polisacáridos sulfatados y las proteínas.
Medicina: Sirve como estándar de referencia para el sucralfato, que se utiliza para proteger el revestimiento gástrico.
Mecanismo De Acción
El mecanismo de acción del hexasulfato de sacarosa (sal potásica) implica su interacción con moléculas biológicas. En el caso del sucralfato, forma un material viscoso, parecido a una pasta, en un ambiente ácido, que actúa como una barrera protectora en el revestimiento gástrico. Esta barrera previene más daño del ácido y la pepsina, permitiendo que el tejido se cure .
Compuestos similares:
Octasulfato de sacarosa: Otro disacárido polisulfatado utilizado en el sucralfato.
Heparina: Un polisacárido altamente sulfatado utilizado como anticoagulante.
Sulfato de condroitina: Un glucosaminoglicano sulfatado utilizado en suplementos para la salud de las articulaciones.
Singularidad: El hexasulfato de sacarosa (sal potásica) es único debido a su grado específico de sulfatación y su uso como estándar de referencia para el sucralfato. Su capacidad para formar una barrera protectora en el estómago lo distingue de otros polisacáridos sulfatados .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de hexasulfato de sacarosa (sal potásica) implica la sulfatación de la sacarosa. El proceso generalmente incluye la reacción de la sacarosa con trióxido de azufre o ácido clorosulfónico en presencia de un solvente adecuado. Las condiciones de reacción, como la temperatura y el tiempo de reacción, se controlan cuidadosamente para lograr el grado de sulfatación deseado.
Métodos de producción industrial: En entornos industriales, la producción de hexasulfato de sacarosa (sal potásica) sigue principios similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de los parámetros de reacción para garantizar una calidad de producto consistente. El producto final se purifica y cristaliza para obtener la pureza y la forma deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: El hexasulfato de sacarosa (sal potásica) puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos sulfato pueden ser sustituidos por otros grupos funcionales en condiciones específicas.
Hidrólisis: El compuesto puede hidrolizarse para liberar iones sulfato y la molécula de azúcar parental.
Reactivos y condiciones comunes:
Reacciones de sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del hexasulfato de sacarosa (sal potásica).
Principales productos formados:
Reacciones de sustitución: Los principales productos dependen de los sustituyentes introducidos.
Hidrólisis: Los principales productos son iones sulfato y sacarosa.
Comparación Con Compuestos Similares
Sucrose Octasulfate: Another polysulfated disaccharide used in sucralfate.
Heparin: A highly sulfated polysaccharide used as an anticoagulant.
Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.
Uniqueness: Sucrose hexasulfate (potassium salt) is unique due to its specific degree of sulfation and its use as a reference standard for sucralfate. Its ability to form a protective barrier in the stomach distinguishes it from other sulfated polysaccharides .
Propiedades
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGMVYIESHZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383146 | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-05-7 | |
| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)


![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)










